Tetrachloro Biphenol S

Vue d'ensemble

Description

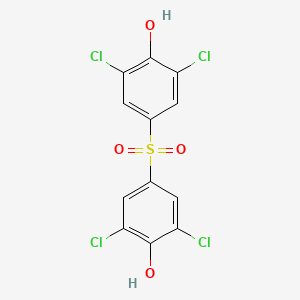

Tetrachloro Biphenol S is a chemical compound known for its unique properties and applications in various fields It is a derivative of biphenol, characterized by the presence of four chlorine atoms attached to the biphenol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrachloro Biphenol S can be synthesized through various chemical reactions involving biphenol and chlorinating agents. One common method involves the chlorination of biphenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{Biphenol} + 4 \text{Cl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Tetrachloro Biphenol S undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated biphenol derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require nucleophilic reagents and appropriate solvents.

Major Products Formed:

Oxidation: Quinones and chlorinated phenols.

Reduction: Less chlorinated biphenol derivatives.

Substitution: Biphenol derivatives with various functional groups.

Applications De Recherche Scientifique

Tetrachloro Biphenol S has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.

Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of Tetrachloro Biphenol S involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal functions. This interaction can lead to alterations in gene expression and cellular processes, contributing to its endocrine-disrupting effects. Additionally, this compound can interfere with oxidative stress pathways, leading to potential cytotoxic effects.

Comparaison Avec Des Composés Similaires

Tetrachloro Biphenol S can be compared with other similar compounds, such as:

Bisphenol A (BPA): Both compounds are biphenol derivatives, but this compound has four chlorine atoms, whereas BPA has none. This compound is more resistant to degradation and has different toxicological profiles.

Bisphenol S (BPS): BPS is another biphenol derivative with a sulfone group instead of chlorine atoms. This compound exhibits different chemical reactivity and environmental persistence compared to BPS.

Bisphenol AF (BPAF): BPAF contains fluorine atoms instead of chlorine. The presence of fluorine alters its chemical properties and biological effects compared to this compound.

Activité Biologique

Tetrachloro Biphenol S (TCBPS) is a chlorinated derivative of bisphenol compounds and has gained attention due to its potential biological activities, particularly regarding endocrine disruption. This article synthesizes findings from various studies, highlighting the compound's effects on biological systems, its toxicity profile, and potential implications for human health.

Overview of this compound

This compound is structurally similar to other bisphenols, notably Bisphenol A (BPA) and Bisphenol S (BPS). The chlorination in TCBPS may influence its biological activity, particularly its interaction with hormone receptors. Research indicates that compounds in this class can exhibit estrogenic activity, which raises concerns about their impact on reproductive health and development.

Estrogenic Activity

Studies have shown that TCBPS possesses estrogenic properties, which can lead to various physiological effects. In vitro assays have demonstrated that TCBPS can bind to estrogen receptors, potentially mimicking the action of natural estrogens. The following table summarizes key findings regarding the estrogenic activity of TCBPS compared to related compounds:

| Compound | EC50 (mM) | Source | Biological Effect |

|---|---|---|---|

| TCBPS | 0.74 | Grignard et al. (2012) | Estrogenic activity in cell lines |

| BPA | 0.63 | Kitamura et al. (2005) | Estrogenic activity in MCF-7 cells |

| BPS | 4.93 | Grignard et al. (2012) | Lower estrogenic activity than BPA |

The relative potency of TCBPS compared to BPA and BPS indicates that while it is estrogenically active, it may not be as potent as BPA but still poses risks for endocrine disruption.

Toxicological Effects

Research into the toxicological effects of TCBPS reveals a multifaceted impact on various biological systems:

- Acute Toxicity : In studies involving aquatic organisms like Daphnia magna, TCBPS exhibited acute toxicity with an EC50 value indicating significant lethality at certain concentrations.

- Reproductive Toxicity : Animal studies have indicated that exposure to TCBPS can lead to alterations in reproductive endpoints, including changes in uterine weight and ovarian function.

- Developmental Effects : Evidence suggests that exposure during critical developmental windows can result in aneuploidy and other chromosomal abnormalities in oocytes.

Case Studies

- Ovarian Follicle Study : A study demonstrated the presence of TCBPS in human follicular fluid at concentrations similar to those found in environmental samples. It was observed that exposure negatively impacted oocyte maturation and increased spindle abnormalities, raising concerns about fertility implications .

- Aquatic Toxicity Assessment : Research conducted on Daphnia magna showed significant acute toxicity levels for TCBPS, with reported EC50 values indicating potential risks for aquatic ecosystems .

The mechanisms through which TCBPS exerts its biological effects are still under investigation but may include:

- Hormonal Disruption : Binding affinity studies suggest that TCBPS interacts with estrogen receptors, disrupting normal hormonal signaling pathways.

- Cellular Stress Responses : Exposure has been linked to oxidative stress and inflammatory responses in various cell types, which could contribute to broader health implications.

Propriétés

IUPAC Name |

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDJTJGFHTVGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308190 | |

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30609-79-1 | |

| Record name | NSC202669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202669 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.